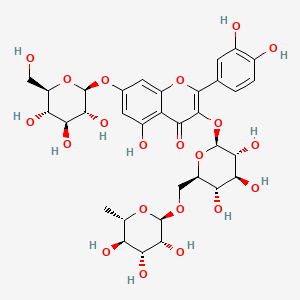

Quercetina 3-rutinosido-7-glucósido

Descripción general

Descripción

Quercetin 3-rutinoside-7-glucoside: is a flavonoid compound found in various plants, including mulberry leaves and fruits . It belongs to the flavonoid group of polyphenols, which are known for their antioxidant properties. This compound is a glycoside, meaning it consists of a flavonoid molecule (quercetin) bound to sugar molecules (rutinoside and glucoside).

Aplicaciones Científicas De Investigación

Quercetin 3-rutinoside-7-glucoside has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Quercetin 3-rutinoside-7-glucoside, a flavonoid compound, has been found to target various biological systems. It is known for its antioxidant properties , which can be attributed to its reactive oxygen species (ROS) scavenging activity . It also inhibits the production of proinflammatory cytokines , which play a crucial role in inflammation and immune responses.

Mode of Action

Quercetin 3-rutinoside-7-glucoside exerts its effects through multiple mechanisms. As an antioxidant, it interacts with ROS, neutralizing them and thereby reducing oxidative stress . Its anti-inflammatory effects are achieved by inhibiting the production of proinflammatory cytokines . Additionally, it has been found to inhibit α-glucosidase and glycation, which are closely related to the treatment of type 2 diabetes mellitus .

Biochemical Pathways

Quercetin 3-rutinoside-7-glucoside affects several biochemical pathways. It has been found to regulate lipid metabolism and fat accumulation by regulating inflammatory responses and glycometabolism pathways . It also plays a role in the rutin catabolic pathway .

Pharmacokinetics

The pharmacokinetics of Quercetin 3-rutinoside-7-glucoside involve absorption, distribution, metabolism, and excretion. It is relatively poorly absorbed in the intestines. Microflora of the lower gut hydrolyze it to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites .

Result of Action

The molecular and cellular effects of Quercetin 3-rutinoside-7-glucoside’s action are diverse. Its antioxidant activity helps protect cells from oxidative damage . Its anti-inflammatory activity can reduce inflammation and potentially alleviate conditions associated with chronic inflammation . Its inhibitory effects on α-glucosidase and glycation could potentially be beneficial in the management of type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of Quercetin 3-rutinoside-7-glucoside can be influenced by various environmental factors. For instance, the concentration of quercetin and its glycoside derivatives in plants can depend on the species and tissue type . Furthermore, the bioavailability and pharmacokinetic properties of Quercetin 3-rutinoside-7-glucoside can be affected by the polymorphism of intestinal enzymes and transporters .

Análisis Bioquímico

Biochemical Properties

Quercetin 3-rutinoside-7-glucoside plays a significant role in biochemical reactions due to its antioxidant activity . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid peroxidation, which is a process that can lead to cell damage . The compound interacts with enzymes such as UDP-glycosyltransferases, which are involved in its biosynthesis and modification . These interactions help in regulating plant growth, development, and stress responses .

Cellular Effects

Quercetin 3-rutinoside-7-glucoside has notable effects on various cell types and cellular processes. It has been observed to reduce uric acid production in hepatocytes, which can be beneficial in managing hyperuricemia . Additionally, it exhibits anti-inflammatory and anti-aging properties by influencing cell signaling pathways and gene expression . The compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic processes .

Molecular Mechanism

At the molecular level, Quercetin 3-rutinoside-7-glucoside exerts its effects through several mechanisms. It acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation . The compound also interacts with specific enzymes, such as glycoside hydrolases, which mediate its uptake and metabolism in organisms like the mulberry silkworm . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quercetin 3-rutinoside-7-glucoside can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, the compound’s antioxidant activity may decrease over time due to degradation, affecting its efficacy in long-term experiments . Additionally, the temporal variation in plasma concentrations of its metabolites can impact its biological activity .

Dosage Effects in Animal Models

The effects of Quercetin 3-rutinoside-7-glucoside vary with different dosages in animal models. At lower doses, it has been shown to reduce uric acid production and exhibit anti-inflammatory properties . At higher doses, it may cause adverse effects such as toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Quercetin 3-rutinoside-7-glucoside is involved in several metabolic pathways. It is metabolized by enzymes such as UDP-glycosyltransferases, which catalyze its glycosylation . This process is crucial for its bioavailability and biological activity. The compound also affects metabolic flux and metabolite levels by interacting with other enzymes and cofactors involved in flavonoid biosynthesis .

Transport and Distribution

The transport and distribution of Quercetin 3-rutinoside-7-glucoside within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, overexpression of certain glycosyltransferases can increase the content levels of Quercetin 3-rutinoside-7-glucoside in transgenic plants .

Subcellular Localization

Quercetin 3-rutinoside-7-glucoside is localized in various subcellular compartments, which can affect its activity and function . The compound may be directed to specific organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quercetin 3-rutinoside-7-glucoside involves the glycosylation of quercetin. One common method is the enzymatic glycosylation using specific glycosyltransferases. For instance, UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) catalyzes the formation of isoquercitrin from quercetin, which is then further glycosylated to form quercetin 3-rutinoside-7-glucoside .

Industrial Production Methods

Industrial production of quercetin 3-rutinoside-7-glucoside typically involves extraction from plant sources. The leaves and fruits of plants like mulberry are macerated and subjected to solvent extraction. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Quercetin 3-rutinoside-7-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.

Reduction: This reaction involves the gain of electrons and can convert quinones back to their original flavonoid form.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quercetin 3-rutinoside-7-glucoside can lead to the formation of quinones, while reduction can revert these quinones back to the original flavonoid .

Comparación Con Compuestos Similares

Quercetin 3-rutinoside-7-glucoside is similar to other flavonoid glycosides such as:

Rutin (Quercetin 3-rutinoside): Both compounds have similar antioxidant and anti-inflammatory properties, but quercetin 3-rutinoside-7-glucoside has an additional glucoside moiety.

Isoquercetin (Quercetin 3-glucoside): Isoquercetin lacks the rutinoside moiety, which may affect its solubility and bioavailability.

Quercitrin (Quercetin 3-rhamnoside): Quercitrin has a rhamnose sugar instead of a rutinoside, which may influence its biological activity.

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUFXPFDJYNCFD-YQJBXTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184406 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30311-61-6 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)